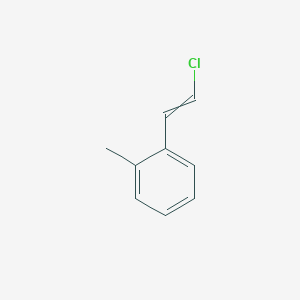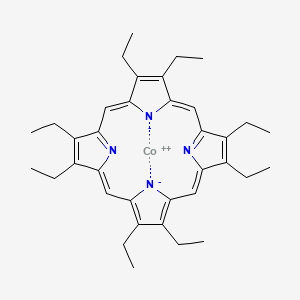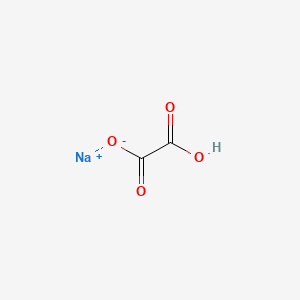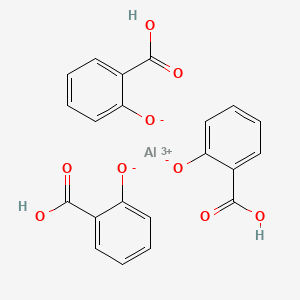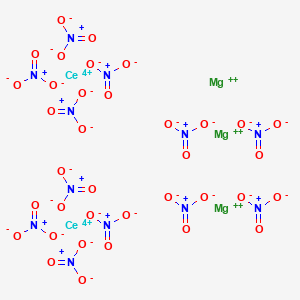
6-Bromopurine-d
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromopurine-d is a derivative of purine, a heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom at the 6th position of the purine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopurine-d typically involves the bromination of purine. One common method includes the reaction of purine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6th position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions: 6-Bromopurine-d undergoes various chemical reactions, including:
Substitution Reactions: It readily participates in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products: The major products of these reactions are substituted purines, where the bromine atom is replaced by the nucleophile. These products have diverse applications in medicinal chemistry and material science .
科学的研究の応用
6-Bromopurine-d has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Bromopurine-d involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes involved in nucleic acid metabolism. The bromine atom at the 6th position enhances its binding affinity to these targets, leading to the desired biological effects .
類似化合物との比較
6-Chloropurine: Similar in structure but with a chlorine atom instead of bromine.
6-Iodopurine: Contains an iodine atom at the 6th position.
2-Amino-6-bromopurine: Another derivative with an amino group at the 2nd position, offering different chemical and biological properties.
Uniqueness: 6-Bromopurine-d is unique due to its balanced reactivity and stability, making it a versatile compound for various applications. Its bromine atom provides a good leaving group for substitution reactions, while its purine core offers a scaffold for further functionalization .
特性
CAS番号 |
1803194-59-3 |
|---|---|
分子式 |
C₅H₂DBrN₄ |
分子量 |
200.01 |
同義語 |
6-Bromo-8-deutero-purine; 6-Bromo-9H-purine-8-d, |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B1144312.png)

